molecular formula C35H45N3O10S3 B15142546 Deac-SS-Biotin

Deac-SS-Biotin

Cat. No.: B15142546
M. Wt: 763.9 g/mol
InChI Key: FQPPDMDNXFOBSG-GQUBXBKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deacetylcolchicine-SS-Biotin (Deac-SS-Biotin) is a compound that combines deacetylcolchicine, a derivative of colchicine, with biotin through a cleavable disulphide linker. This compound has shown significant potential in biomedical research, particularly in cancer treatment, due to its ability to target tumor cells selectively and reduce off-target toxicities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deac-SS-Biotin is synthesized by conjugating deacetylcolchicine with biotin using a reduction-sensitive disulphide bond. The synthesis involves several steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated systems to ensure consistency and purity. The process would typically include the same steps as the laboratory synthesis but scaled up to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

Deac-SS-Biotin undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deac-SS-Biotin stands out due to its:

Properties

Molecular Formula

C35H45N3O10S3

Molecular Weight

763.9 g/mol

IUPAC Name

2-[2-[[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamoyloxy]ethyldisulfanyl]ethyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate

InChI

InChI=1S/C35H45N3O10S3/c1-43-27-12-10-20-22-18-28(44-2)33(46-4)32(45-3)21(22)9-11-24(23(20)17-26(27)39)37-35(42)48-14-16-51-50-15-13-47-30(40)8-6-5-7-29-31-25(19-49-29)36-34(41)38-31/h10,12,17-18,24-25,29,31H,5-9,11,13-16,19H2,1-4H3,(H,37,42)(H2,36,38,41)/t24-,25-,29-,31-/m0/s1

InChI Key

FQPPDMDNXFOBSG-GQUBXBKDSA-N

Isomeric SMILES

COC1=CC=C2C(=CC1=O)[C@H](CCC3=C(C(=C(C=C32)OC)OC)OC)NC(=O)OCCSSCCOC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=C(C(=C(C=C32)OC)OC)OC)NC(=O)OCCSSCCOC(=O)CCCCC4C5C(CS4)NC(=O)N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.